molecular formula C25H22Au2Cl2P2 B1589132 Bis(chlorogold(I)) bis(diphenylphosphino)methane CAS No. 37095-27-5

Bis(chlorogold(I)) bis(diphenylphosphino)methane

Cat. No.: B1589132
CAS No.: 37095-27-5
M. Wt: 849.2 g/mol
InChI Key: JNPUWTQJFLJEJC-UHFFFAOYSA-L
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Description

Bis(chlorogold(I)) bis(diphenylphosphino)methane (CAS: 37095-27-5) is a dinuclear gold(I) complex featuring two chlorogold(I) centers bridged by a bis(diphenylphosphino)methane (dppm) ligand. The dppm ligand acts as a bidentate phosphine donor, forming a rigid backbone that facilitates aurophilic interactions (Au···Au distances typically ~3.0–3.3 Å) between the two gold centers . This complex is synthesized via substitution reactions of dinuclear gold(I) phosphine chlorides, yielding air-stable crystalline solids . Its structure and reactivity have been extensively studied due to its relevance in catalysis, luminescence, and medicinal chemistry .

Properties

IUPAC Name

chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPUWTQJFLJEJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470779
Record name Bis(chlorogold(I)) bis(diphenylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37095-27-5
Record name Bis(chlorogold(I)) bis(diphenylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of Bis(chlorogold(I)) bis(diphenylphosphino)methane typically involves the reaction of gold(I) chloride (AuCl) or gold(I) bromide (AuBr) with bis(diphenylphosphino)methane (dppm) in an organic solvent, most commonly dichloromethane (CH2Cl2). The reaction proceeds via coordination of the dppm ligand to the gold centers, forming a binuclear complex bridged by the diphosphine ligand with chloride ligands bound to gold(I).

Representative Preparation Method

A detailed procedure reported in peer-reviewed literature involves the following steps:

  • Dissolve a stoichiometric amount of bis(diphenylphosphino)methane (dppm) in dichloromethane.
  • Add an equivalent amount of gold(I) halide (e.g., AuBr or AuCl) dissolved or suspended in dichloromethane to the dppm solution under stirring.
  • Stir the mixture for a short period (e.g., 5 to 10 minutes) at room temperature to allow complexation.
  • Optionally, add a halide salt (e.g., KBr or NaBPh4) dissolved in dichloromethane and a small amount of methanol to influence the crystallization and purity of the product.
  • Stir the reaction mixture for several hours (commonly 3 hours).
  • Evaporate the solvent under reduced pressure to obtain a crude solid.
  • Redissolve the crude product in a minimal amount of dichloromethane, filter to remove insoluble impurities.
  • Recrystallize the product by layering diethyl ether over the dichloromethane solution to induce slow diffusion and crystal growth.
  • Isolate the resulting crystals by filtration or decantation.

This method yields the bis(chlorogold(I)) complex as colorless to yellow block crystals, often exhibiting luminescence properties.

Specific Example Synthesis Data

Step Reagents and Conditions Details
1 dppm (79.8 mg, 0.208 mmol) dissolved in 5 mL dichloromethane Preparation of ligand solution
2 AuBr (50.0 mg, 0.180 mmol) suspended in 4 mL dichloromethane added to dppm solution Formation of gold(I)-dppm complex
3 KBr (34.1 mg, 0.287 mmol) dissolved in 4 mL dichloromethane + 1 mL methanol added Halide addition to influence product speciation
4 Stirring for 3 hours at room temperature Ensures completion of complexation
5 Evaporation to dryness and redissolution in minimal dichloromethane Preparation for crystallization
6 Layering diethyl ether over dichloromethane solution, slow diffusion crystallization Isolation of pure crystals
Yield 70.1 mg (29.5%) purified product Moderate yield typical for this synthesis

This procedure produces both molecular and ionic polymorphs, with the β-polymorph being the most reliably obtained for spectroscopic characterization.

Alternative Preparation Using Gold(I) Chloride

Another preparation involves the use of gold(I) chloride (thtAuCl, where tht = tetrahydrothiophene) as the gold source:

  • Dissolve dppm in dichloromethane.
  • Add an equimolar amount of thtAuCl dissolved in dichloromethane under stirring.
  • Stir for 10 minutes to form the gold(I)-dppm complex.
  • Add sodium tetraphenylborate (NaBPh4) dissolved in dichloromethane and methanol to precipitate the complex as a tetraphenylborate salt.
  • Stir for 3 hours, evaporate solvent, redissolve, filter, and crystallize by layering diethyl ether.
  • Yields of up to 78.9% have been reported for this method.

This method provides an ionic complex variant but is closely related to the this compound synthesis.

Solvent and Environmental Effects

  • The choice of solvent and its water content can influence the product distribution between molecular and ionic forms.
  • Dry dichloromethane favors the molecular β-polymorph.
  • Water-saturated dichloromethane promotes the formation of ionic species.
  • Slow diffusion crystallization techniques using dichloromethane and diethyl ether are critical for obtaining high-quality crystals suitable for characterization.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Ligand Bis(diphenylphosphino)methane (dppm) Stoichiometric with gold
Gold Source AuCl, AuBr, or thtAuCl Gold(I) halides preferred
Solvent Dichloromethane (CH2Cl2) Dry or water-saturated affects product
Additional Salts KBr, NaBPh4 Used to influence crystallization
Reaction Time 3 hours stirring Room temperature
Isolation Solvent evaporation, filtration, recrystallization by layering diethyl ether Yields pure crystals
Yield 29.5% to 78.9% Depending on method and conditions

Research Findings and Analytical Data

  • The this compound complex exhibits luminescence, with different polymorphs showing distinct emission colors (blue and teal).
  • Infrared spectroscopy confirms characteristic P–C and Au–Cl vibrations.
  • The complex is stable under ambient conditions and can be purified by recrystallization.
  • Structural studies reveal a binuclear gold(I) complex bridged by the dppm ligand, with each gold center coordinated to one chloride ligand.

Chemical Reactions Analysis

Bis(chlorogold(I)) bis(diphenylphosphino)methane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Bis(chlorogold(I)) bis(diphenylphosphino)methane exerts its effects involves its interaction with molecular targets and pathways. In catalysis, the gold centers in the compound facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological systems, the compound can interact with cellular components to induce autophagy and other cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares bis(chlorogold(I)) bis(diphenylphosphino)methane with structurally analogous dinuclear gold(I) complexes bridged by diphosphine ligands:

Compound Ligand Type Bridge Length Au···Au Distance (Å) Coordination Geometry Key Applications
This compound dppm (methane bridge) Short (~1.5 Å) 3.0–3.3 Linear (Au–P–C–P–Au) Antitumor agents, luminescent materials
Dichloro(DPPE)digold(I) (CAS: 18024-34-5) dppe (ethane bridge) Moderate (~2.0 Å) 3.4–3.6 Linear with slight distortion Catalysis, supramolecular assemblies
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane (CAS: 72428-60-5) dppp (propane bridge) Long (~3.0 Å) 4.1–4.5 Flexible, non-planar Au2P4 core Heterometallic coordination polymers
[Au2(dppb)2]²⁺ (dppb = 1,2-bis(diphenylphosphino)benzene) dppb (aromatic bridge) Variable 2.9–3.1 Rigid planar geometry Vapoluminescent sensors

Key Differences:

Bridge Length and Flexibility :

  • The methane bridge in dppm imposes rigidity, favoring strong aurophilic interactions. Ethane (dppe) and propane (dppp) bridges introduce flexibility, reducing Au···Au interactions but enabling diverse coordination modes .
  • Aromatic bridges (e.g., dppb) enhance π-conjugation, leading to shorter Au···Au distances and unique photophysical properties .

Electronic and Steric Effects :

  • Electron-withdrawing substituents on phosphine ligands (e.g., in fluorinated analogs) increase Lewis acidity at gold centers, enhancing catalytic activity in alkene cyclizations .
  • Sterically bulky ligands (e.g., bis(o-biphenyl)phosphines) hinder aurophilic interactions but improve stability in biological environments .

Biological Activity: this compound exhibits antitumor activity against HeLa cells (tumor specificity ~3.5) via thioredoxin reductase inhibition . Dithiocarbamate-supported analogs show enhanced cytotoxicity due to improved solubility and ligand exchange kinetics .

Luminescence :

  • Complexes with shorter Au···Au distances (e.g., dppm, dppb) display intense luminescence attributed to metal-centered transitions, whereas longer bridges (dppp) exhibit weaker emissions .

Biological Activity

Bis(chlorogold(I)) bis(diphenylphosphino)methane, often abbreviated as [AuCl(dppm)]₂, is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound is characterized by its unique structure, which includes two gold(I) ions coordinated to a diphosphine ligand, diphenylphosphino-methane (dppm). The biological activity of this compound is primarily linked to its ability to induce autophagy and exhibit cytotoxic effects against various cancer cell lines.

  • Molecular Formula : C₂₅H₂₂Au₂Cl₂P₂
  • Molecular Weight : 649.95 g/mol
  • CAS Number : 37095-27-5
  • Appearance : Solid

The biological activity of this compound is largely attributed to its interaction with cellular components, leading to:

  • Autophagy Induction : This compound has been shown to activate autophagic pathways in cancer cells, which can lead to cell death under certain conditions .
  • Cytotoxicity : Research indicates that this complex exhibits significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549) and cervical (HeLa) cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that this compound exhibited IC50 values in the micromolar range against several human cancer cell lines, indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis and autophagy .
  • Mechanistic Insights :
    • The compound's interaction with thioredoxin reductase (TrxR) was highlighted as a potential pathway for its anticancer activity. Inhibition of TrxR leads to increased oxidative stress within the cells, contributing to cell death .
  • Comparative Studies :
    • Comparative studies involving other gold(I) complexes revealed that this compound demonstrated superior activity compared to mononuclear gold complexes, suggesting that the bimetallic nature enhances its biological effectiveness .

Data Table: Biological Activity Overview

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10-20Autophagy induction
HeLa (Cervical Cancer)5-15Apoptosis and oxidative stress
HCT15 (Colon Cancer)15-25TrxR inhibition

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer activity:

  • It is being explored for use in photodynamic therapy , where its luminescent properties can be utilized for targeted treatment strategies .
  • The compound's ability to induce autophagy suggests potential applications in neurodegenerative diseases where autophagic processes are disrupted.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(chlorogold(I)) bis(diphenylphosphino)methane
Reactant of Route 2
Bis(chlorogold(I)) bis(diphenylphosphino)methane

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